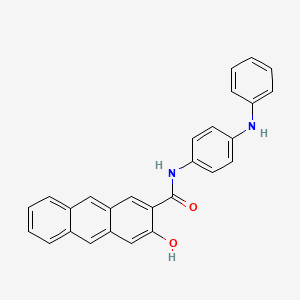
N-(4-Anilinophenyl)-3-hydroxyanthracene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Anilinophenyl)-3-hydroxyanthracene-2-carboxamide is a complex organic compound with a unique structure that combines an aniline group, a hydroxyanthracene moiety, and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Anilinophenyl)-3-hydroxyanthracene-2-carboxamide typically involves the reaction of 3-hydroxyanthracene-2-carboxylic acid with 4-anilinophenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane or dimethylformamide (DMF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Anilinophenyl)-3-hydroxyanthracene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation
Major Products Formed
Oxidation: Formation of a ketone derivative
Reduction: Formation of an amine derivative
Substitution: Formation of nitro or sulfonyl derivatives
Applications De Recherche Scientifique
N-(4-Anilinophenyl)-3-hydroxyanthracene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its anthracene moiety, which can exhibit strong fluorescence.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of N-(4-Anilinophenyl)-3-hydroxyanthracene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyanthracene moiety can intercalate into DNA, disrupting the replication process and leading to potential anti-cancer effects. Additionally, the aniline group may interact with enzymes or receptors, modulating their activity and resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Anilinophenyl)benzamide: Similar structure but lacks the hydroxyanthracene moiety.
N-(4-Anilinophenyl)acetamide: Similar structure but with an acetamide group instead of the carboxamide group.
N-(4-Anilinophenyl)-4-fluorobenzamide: Similar structure but with a fluorine atom on the benzamide ring.
Uniqueness
N-(4-Anilinophenyl)-3-hydroxyanthracene-2-carboxamide is unique due to its combination of aniline, hydroxyanthracene, and carboxamide groups, which confer distinct chemical and biological properties. The presence of the hydroxyanthracene moiety enhances its potential as a fluorescent probe and its ability to intercalate into DNA, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
114450-82-7 |
|---|---|
Formule moléculaire |
C27H20N2O2 |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
N-(4-anilinophenyl)-3-hydroxyanthracene-2-carboxamide |
InChI |
InChI=1S/C27H20N2O2/c30-26-17-21-15-19-7-5-4-6-18(19)14-20(21)16-25(26)27(31)29-24-12-10-23(11-13-24)28-22-8-2-1-3-9-22/h1-17,28,30H,(H,29,31) |
Clé InChI |
BWCHWWUQQMMNQE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC5=CC=CC=C5C=C4C=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[(E)-hydrazinylidenemethyl]carbamoyl]benzoic acid](/img/structure/B14304456.png)
![Dimethyl[2-(methylselanyl)phenyl]arsane](/img/structure/B14304459.png)
![5-Methyl-2-phenyl-N-[3-(piperidin-1-yl)propyl]hexan-1-amine](/img/structure/B14304460.png)
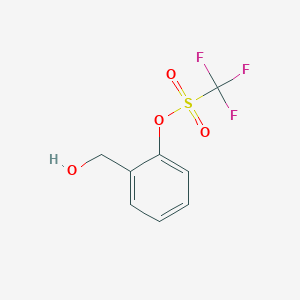
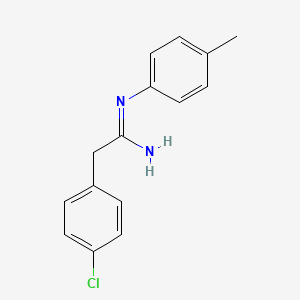
![5-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate](/img/structure/B14304470.png)
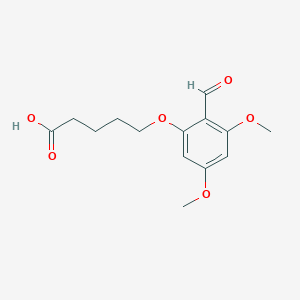
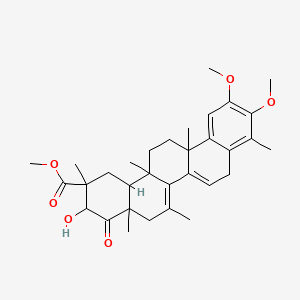
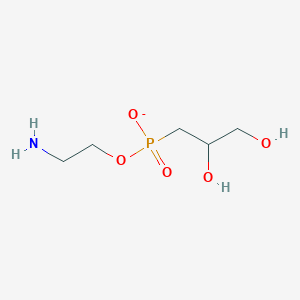
![2,6-Bis{[4-(pyrrolidin-1-yl)phenyl]methylidene}cyclohexan-1-one](/img/structure/B14304484.png)
![2',3,4',5-Tetranitro[1,1'-biphenyl]-2-amine](/img/structure/B14304488.png)
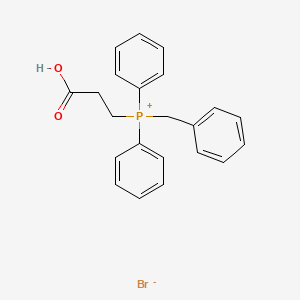
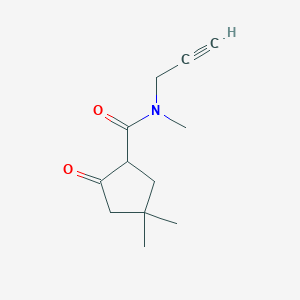
![1-[(Anthracen-9-yl)methyl]-6,7-dimethoxy-2-methylisoquinolin-2-ium iodide](/img/structure/B14304505.png)
